molecular formula C18H10BrN3O5 B15213856 N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B15213856
M. Wt: 428.2 g/mol
InChI Key: CLQNPWAFTIOGAU-UHFFFAOYSA-N
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Description

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a bromophenyl group, a nitrofuran moiety, and a carboxamide functional group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane. The reaction conditions may involve heating the mixture in the presence of a base such as sodium hydroxide and using solvents like acetone .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the nitrofuran moiety.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide is a benzoxazole derivative featuring a bromophenyl group, a nitrofuran moiety, and a carboxamide functional group. Benzoxazoles are heterocyclic compounds used in research as starting materials for synthesizing larger, biologically active structures .

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It is used as an intermediate in synthesizing more complex organic molecules.
  • Biology It is studied for its potential antimicrobial and anticancer properties. Some compounds with a 5-nitro-2-furyl substituent demonstrated antibacterial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis .
  • Medicine It is investigated for its potential as a therapeutic agent due to its biological activities.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

  • Oxidation The nitrofuran moiety can be oxidized under specific conditions using oxidizing agents like potassium permanganate or hydrogen peroxide. Products may include oxidized derivatives of the nitrofuran moiety.
  • Reduction The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride. The major product would be the corresponding amine derivative.
  • Substitution The bromophenyl group can participate in nucleophilic substitution reactions using nucleophiles like sodium methoxide or potassium tert-butoxide. This forms substituted benzoxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of the bromophenyl, benzoxazole, and nitrofuran groups within a single molecule

Biological Activity

N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide is a novel compound that has attracted attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate benzoxazole derivatives with nitrofuran carboxylic acids. The synthetic route often includes steps such as bromination, nitration, and amide formation. For instance, one method involves the bromination of 2-bromobenzaldehyde followed by the formation of a benzoxazole ring through cyclization reactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria. For example, compounds containing nitrofuran moieties have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Nitrofuran-2-carboxamide derivativesS. aureus32 µg/mL
Benzoxazole derivativesE. coli16 µg/mL
N-(2-Bromophenyl)benzoxazole derivativesBacillus subtilis64 µg/mL

Anticancer Activity

In addition to antibacterial properties, benzoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Studies indicate that this compound may induce apoptosis in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 2: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest
HepG225Inhibition of proliferation

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance, substituents on the benzene ring can enhance or diminish activity against specific bacterial strains or cancer cell lines. Electron-donating groups have been found to increase antibacterial potency, while electron-withdrawing groups may enhance anticancer activity .

Case Studies

  • Case Study 1: Antibacterial Screening
    A recent study evaluated a series of nitrobenzoxazole derivatives for their antibacterial efficacy. The compound exhibited a notable reduction in bacterial growth at concentrations as low as 16 µg/mL against resistant strains .
  • Case Study 2: Anticancer Efficacy
    In vitro tests on breast and lung cancer cell lines revealed that the compound induced significant apoptosis, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Properties

Molecular Formula

C18H10BrN3O5

Molecular Weight

428.2 g/mol

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C18H10BrN3O5/c19-12-4-2-1-3-11(12)18-21-13-9-10(5-6-14(13)27-18)20-17(23)15-7-8-16(26-15)22(24)25/h1-9H,(H,20,23)

InChI Key

CLQNPWAFTIOGAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Br

Origin of Product

United States

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